![molecular formula C7H11N3O3 B2529305 2-[(3-Methoxy-1-methylpyrazol-4-yl)amino]acetic acid CAS No. 2247206-13-7](/img/structure/B2529305.png)
2-[(3-Methoxy-1-methylpyrazol-4-yl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Methoxy-1-methylpyrazol-4-yl)amino]acetic acid is a synthetic organic compound that features a pyrazole ring substituted with a methoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxy-1-methylpyrazol-4-yl)amino]acetic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Substitution reactions: The pyrazole ring is then subjected to methylation and methoxylation reactions to introduce the methyl and methoxy groups, respectively.
Amination: The substituted pyrazole is then reacted with chloroacetic acid under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methoxy-1-methylpyrazol-4-yl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and bases such as sodium hydroxide.
Major Products
Oxidation: 2-[(3-Hydroxy-1-methylpyrazol-4-yl)amino]acetic acid.
Reduction: 2-[(3-Methoxy-1-methylpyrazolidin-4-yl)amino]acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Methoxy-1-methylpyrazol-4-yl)amino]acetic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Biology: It may serve as a ligand in biochemical assays to study enzyme interactions.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(3-Methoxy-1-methylpyrazol-4-yl)amino]acetic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The methoxy and methyl groups can enhance its binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-[(3-Methoxy-1-phenylpyrazol-4-yl)amino]acetic acid: Similar structure but with a phenyl group instead of a methyl group.
2-[(3-Methoxy-1-ethylpyrazol-4-yl)amino]acetic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2-[(3-Methoxy-1-methylpyrazol-4-yl)amino]acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of both methoxy and methyl groups on the pyrazole ring can enhance its hydrophobic interactions and potentially improve its pharmacokinetic properties.
Properties
IUPAC Name |
2-[(3-methoxy-1-methylpyrazol-4-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-10-4-5(7(9-10)13-2)8-3-6(11)12/h4,8H,3H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNUJSNQDACIBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
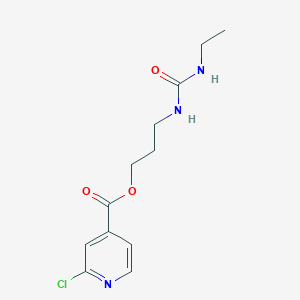
![N-(1-cyanocyclobutyl)-3-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2529223.png)
![ETHYL 4-(2-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE](/img/structure/B2529224.png)
![Ethyl 2-(2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)thiazol-4-yl)acetate](/img/structure/B2529225.png)
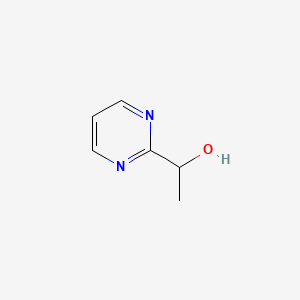
![6'-fluoro-4'-methyl-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoline]](/img/structure/B2529227.png)
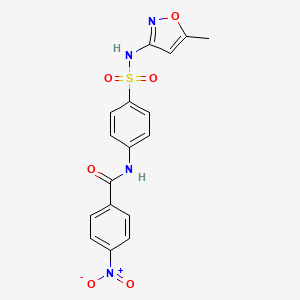
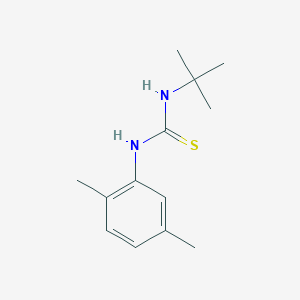
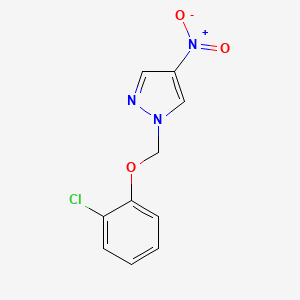

![1-(3-chlorophenyl)-3-[4-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]urea](/img/structure/B2529240.png)
![N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2529242.png)
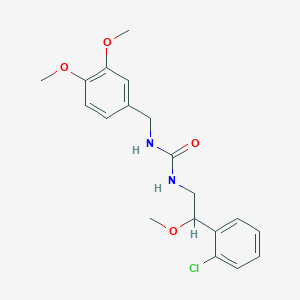
![2-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2529245.png)
